

# A Comparative Review of Next-Generation MBL Inhibitors, Including ANT2681

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rise of metallo- $\beta$ -lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of  $\beta$ -lactam antibiotics, a cornerstone of modern medicine. These enzymes, belonging to Ambler class B, possess a zinc-dependent active site that enables them to hydrolyze a broad spectrum of  $\beta$ -lactams, including the last-resort carbapenems.[1][2] Consequently, the development of potent and clinically effective MBL inhibitors (MBLIs) is a critical area of research. This guide provides a comparative overview of three next-generation MBL inhibitors in clinical or late preclinical development: **ANT2681**, a thiazole carboxylate; and taniborbactam and QPX7728, both cyclic boronates.

## Mechanism of Action: Targeting the Zinc-Dependent Active Site

Metallo- $\beta$ -lactamases utilize one or two zinc ions in their active site to coordinate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond of the  $\beta$ -lactam ring.[3] Next-generation MBL inhibitors are designed to interact with these crucial zinc ions, thereby preventing the hydrolysis of co-administered  $\beta$ -lactam antibiotics.

**ANT2681**, a thiazole carboxylate derivative, functions as a competitive inhibitor. It directly interacts with the dinuclear zinc ion cluster within the MBL active site, preventing the binding of the  $\beta$ -lactam substrate.[4][5]



Taniborbactam (VNRX-5133) and QPX7728 (Xeruborbactam) are cyclic boronate compounds that act as transition-state analogs.[6][7][8] The boron atom in these inhibitors is susceptible to nucleophilic attack by the zinc-activated water molecule, forming a stable, reversible covalent adduct that mimics the tetrahedral intermediate of  $\beta$ -lactam hydrolysis.[6][9][10] This dualaction mechanism allows them to inhibit not only MBLs but also serine- $\beta$ -lactamases (SBLs).[6][9][11]



Click to download full resolution via product page

Figure 1. MBL Inhibition Mechanisms

### **Comparative In Vitro Inhibitory Activity**

The potency of these inhibitors against various MBLs is typically quantified by determining their 50% inhibitory concentration (IC<sub>50</sub>) and their inhibition constant (K<sub>i</sub>). A lower value for both parameters indicates a more potent inhibitor.



| Inhibitor                                                                                                             | Enzyme                        | IC50 (nM)                                                              | Kı (nM)                     |
|-----------------------------------------------------------------------------------------------------------------------|-------------------------------|------------------------------------------------------------------------|-----------------------------|
| ANT2681                                                                                                               | NDM-1                         | Potent inhibition reported, specific values not consistently published | Competitive inhibitor[4][5] |
| VIM-1                                                                                                                 | Potent inhibition reported[4] |                                                                        |                             |
| Taniborbactam                                                                                                         | NDM-1                         | -                                                                      | 81[12]                      |
| VIM-2                                                                                                                 | -                             | 19[12]                                                                 |                             |
| IMP-1                                                                                                                 | -                             | >30,000[12]                                                            | _                           |
| QPX7728                                                                                                               | NDM-1                         | 55 ± 25[13]                                                            | 32 ± 14[13]                 |
| VIM-1                                                                                                                 | 14 ± 4[13]                    | 7.5 ± 2.1[13]                                                          |                             |
| IMP-1                                                                                                                 | 610 ± 70[13]                  | 240 ± 30[13]                                                           | _                           |
| Table 1: Comparative in vitro inhibitory activity of next-generation MBL inhibitors against key metallo-β-lactamases. |                               |                                                                        | _                           |

## In Vitro Susceptibility of MBL-Producing Pathogens

The clinical utility of an MBL inhibitor is ultimately determined by its ability to restore the activity of a partner  $\beta$ -lactam antibiotic against resistant bacteria. This is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without the inhibitor.



| Inhibitor<br>Combination                                                                           | Organism Type                             | Partner<br>Antibiotic | MIC <sub>90</sub> (μg/mL)<br>without<br>Inhibitor | MIC <sub>90</sub> (μg/mL)<br>with Inhibitor |
|----------------------------------------------------------------------------------------------------|-------------------------------------------|-----------------------|---------------------------------------------------|---------------------------------------------|
| Meropenem-<br>ANT2681                                                                              | NDM-producing<br>Enterobacterales         | Meropenem             | >32                                               | 8[14]                                       |
| VIM-producing<br>Enterobacterales                                                                  | Meropenem                                 | >32                   | - (74.9%<br>inhibited at 8<br>μg/mL)[14]          |                                             |
| IMP-producing<br>Enterobacterales                                                                  | Meropenem                                 | >32                   | - (85.7%<br>inhibited at 8<br>μg/mL)[14]          |                                             |
| Cefepime-<br>Taniborbactam                                                                         | MBL-producing<br>Enterobacterales         | Cefepime              | ≥256                                              | 1[12]                                       |
| MBL-producing P. aeruginosa                                                                        | Cefepime                                  | ≥32                   | 4[12]                                             |                                             |
| Various-<br>QPX7728                                                                                | Carbapenem-<br>resistant K.<br>pneumoniae | Various β-<br>lactams | -                                                 | Potentiation demonstrated[15]               |
| Table 2: In vitro activity of MBL inhibitor combinations against resistant Gram-negative bacteria. |                                           |                       |                                                   |                                             |

## In Vivo Efficacy in Murine Infection Models

The murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. In this model, neutropenic mice are infected in the thigh muscle, and the reduction in bacterial burden following treatment is measured.



**ANT2681** in combination with meropenem has demonstrated efficacy in a neutropenic murine thigh model against NDM-producing Enterobacteriaceae. Dose-fractionation studies have shown that the area under the concentration-time curve (AUC) is the key pharmacodynamic index for **ANT2681**'s efficacy.[5][16]

Taniborbactam combined with cefepime has shown efficacy in murine neutropenic thigh and lung infection models against MBL-producing Enterobacteriaceae.[17]

QPX7728 has demonstrated in vivo activity in combination with multiple  $\beta$ -lactams against carbapenem-resistant Klebsiella pneumoniae in a neutropenic mouse thigh infection model, leading to bacterial killing at various doses.

# Experimental Protocols Determination of IC<sub>50</sub> and K<sub>i</sub> (Enzyme Kinetics Assay)

This protocol outlines the general procedure for determining the inhibitory potency of a compound against a purified MBL enzyme using a chromogenic substrate like nitrocefin.





Click to download full resolution via product page

Figure 2. Enzyme Kinetics Workflow



#### Methodology:

- Reagent Preparation: Prepare stock solutions of the purified MBL enzyme, the chromogenic substrate, and serial dilutions of the test inhibitor in a suitable assay buffer (e.g., HEPES or MOPS with ZnCl<sub>2</sub> for MBLs).[1]
- Assay Setup: In a 96-well microplate, add the assay buffer, followed by the inhibitor dilutions.
   Then, add the purified enzyme solution to all wells.[18]
- Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[18]
- Reaction Initiation and Measurement: Initiate the reaction by adding the chromogenic substrate to all wells. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time using a microplate reader.[18]
- Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction curves. For IC<sub>50</sub> determination, plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve. For K<sub>i</sub> determination, repeat the assay at multiple substrate concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.[1][18]

# Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.





Click to download full resolution via product page

Figure 3. MIC Determination Workflow



#### Methodology:

- Preparation: Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microplate. A parallel set of dilutions is prepared containing a fixed, clinically relevant concentration of the MBL inhibitor.[19][20]
- Inoculation: Prepare a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.[19]
- Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.[20]
- Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[20]

### **Murine Thigh Infection Model**

This in vivo model assesses the efficacy of antimicrobial agents in a localized infection setting.





Click to download full resolution via product page

Figure 4. Murine Thigh Model Workflow

Methodology:



- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.[21][22]
- Infection: A defined inoculum of the MBL-producing bacterial strain is injected into the thigh muscle of the mice.[21]
- Treatment: At a specified time post-infection, treatment is initiated. Different groups of mice receive the β-lactam antibiotic alone, the MBL inhibitor alone, the combination of the βlactam and the MBL inhibitor, or a vehicle control. Dosing regimens are designed to mimic human pharmacokinetics.[17][21]
- Assessment of Bacterial Burden: At a predetermined time after treatment initiation (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) in the homogenate is determined by plating serial dilutions on appropriate agar media.[22]
- Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the thighs of the treated groups to that of the control group. A significant reduction in CFU indicates in vivo efficacy.

### Conclusion

**ANT2681**, taniborbactam, and QPX7728 represent promising next-generation MBL inhibitors with distinct chemical scaffolds and inhibitory profiles. While all three effectively target key MBLs, the cyclic boronates, taniborbactam and QPX7728, offer the advantage of also inhibiting serine- $\beta$ -lactamases, potentially providing broader coverage against co-producing strains. The preclinical and early clinical data for these inhibitors are encouraging, suggesting they have the potential to restore the clinical utility of established  $\beta$ -lactam antibiotics against some of the most challenging Gram-negative pathogens. Further clinical studies are crucial to fully elucidate their efficacy, safety, and optimal clinical application in treating infections caused by MBL-producing bacteria.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-βlactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Catalysis by Metallo β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of metallo-β-lactamase, serine-β-lactamase and penicillin-binding protein inhibition by cyclic boronates PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the inhibition of AmpC and other β-lactamases by cyclic boronates PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 17. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]



- 19. Simple Microdilution Test for Detection of Metallo-β-Lactamase Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. karger.com [karger.com]
- 22. criver.com [criver.com]
- To cite this document: BenchChem. [A Comparative Review of Next-Generation MBL Inhibitors, Including ANT2681]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#a-comparative-review-of-next-generation-mbl-inhibitors-including-ant2681]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com